N'-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N’-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features a benzofuran ring, an oxazole ring, and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Oxazole Ring Formation: The oxazole ring is often synthesized via cyclization reactions involving amides and aldehydes or ketones.
Coupling Reactions: The benzofuran and oxazole rings are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the benzofuran ring.
Reduction: Reduction reactions can occur at the oxazole ring, potentially converting it to a more saturated form.
Substitution: The compound can participate in substitution reactions, especially at the amide and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N’-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N’-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide: shares structural similarities with other benzofuran and oxazole derivatives.
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: Possess diverse biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of N’-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-9-7-12(18-23-9)17-14(20)13(19)16-8-15(21)5-2-3-11-10(15)4-6-22-11/h4,6-7,21H,2-3,5,8H2,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAARQYBEOIFSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCCC3=C2C=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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